CUG - 64664-99-9

CUG

Catalog Number: EVT-254257
CAS Number: 64664-99-9
Molecular Formula: C16H16O10
Molecular Weight: 368.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CUG (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a fluorogenic substrate (λex=386, λem=445 nm, ε=32K).
Overview

CUG, or cytosine-uracil-guanine, is a trinucleotide repeat sequence that plays a significant role in various genetic disorders, particularly myotonic dystrophy type 1 (DM1). This compound is characterized by its ability to form secondary structures that can sequester RNA-binding proteins, leading to dysregulation of gene expression and alternative splicing. The CUG repeat is primarily studied in the context of its pathological implications and potential therapeutic targets.

Source and Classification

CUG repeats are derived from the DNA sequence of the DMPK (dystrophia myotonica protein kinase) gene, where expansions of these repeats lead to the production of toxic RNA species. CUG can be classified as a non-coding RNA involved in the pathology of DM1. The CUG-binding proteins, such as Muscleblind-like proteins (MBNL), are critical for normal cellular function but become dysfunctional due to the presence of expanded CUG repeats .

Synthesis Analysis

Methods and Technical Details

The synthesis of CUG-containing RNA can be achieved through in vitro transcription techniques. Typically, plasmids containing the DMPK gene with expanded CUG sequences are transcribed using T7 RNA polymerase. The resulting RNA can then be purified through phenol-chloroform extraction followed by ethanol precipitation. Additionally, chemical synthesis methods utilizing automated synthesizers allow for precise control over the length and sequence of CUG repeats.

In research settings, high-throughput screening methods are employed to identify small molecules that can bind to CUG repeats and modulate their effects. For instance, compounds like lomofungin have been identified as effective inhibitors of MBNL1 binding to CUG RNA .

Molecular Structure Analysis

Structure and Data

The molecular structure of CUG is characterized by its ability to form hairpin loops due to base pairing between complementary regions within the RNA strand. This structural conformation is crucial for its interaction with RNA-binding proteins.

The typical data regarding the molecular weight of a single CUG repeat unit is approximately 324 Da. When considering expanded repeats, the molecular weight increases proportionally with each additional nucleotide added.

Chemical Reactions Analysis

Reactions and Technical Details

CUG repeats participate in various chemical reactions within cells, primarily involving interactions with RNA-binding proteins. One significant reaction is the binding of MBNL proteins to CUG repeats, which leads to their sequestration in nuclear foci. This process disrupts normal splicing mechanisms, resulting in misregulated gene expression.

In vitro studies have shown that small molecules can inhibit these binding reactions. For example, dilomofungin has been reported to exhibit a 17-fold increase in potency compared to its precursor lomofungin in inhibiting MBNL1-CUG interactions .

Mechanism of Action

Process and Data

The mechanism of action for CUG involves its interaction with MBNL proteins, which normally regulate alternative splicing and other aspects of RNA metabolism. In the presence of expanded CUG repeats, these proteins are sequestered into nuclear foci, leading to a loss of their regulatory functions.

This dysregulation contributes to various pathophysiological processes associated with DM1, including muscle wasting and cardiac dysfunction. Data from studies indicate that restoring MBNL function through small molecules or genetic interventions can ameliorate some symptoms associated with DM1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CUG exhibits several notable physical properties:

  • Solubility: Generally soluble in water and buffer solutions used for molecular biology applications.
  • Stability: The stability of CUG RNA is influenced by environmental factors such as temperature and ionic strength.
  • Secondary Structure: The propensity to form hairpin structures significantly affects its biological activity.

Chemical properties include its reactivity with various small molecules that can either stabilize or destabilize its secondary structure. For instance, modifications that enhance binding affinity for MBNL proteins have been explored as potential therapeutic strategies .

Applications

Scientific Uses

CUG has significant applications in biomedical research, particularly in studying myotonic dystrophy type 1. Its role as a model system allows researchers to:

  • Investigate the mechanisms underlying RNA toxicity.
  • Develop therapeutic compounds aimed at restoring normal splicing regulation.
  • Explore gene editing techniques aimed at reducing or correcting expanded CUG repeats.

Additionally, understanding the interactions between CUG and various small molecules provides insights into potential drug development pathways for treating DM1 and related disorders .

Properties

CAS Number

64664-99-9

Product Name

CUG

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid

Molecular Formula

C16H16O10

Molecular Weight

368.29 g/mol

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N

SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

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